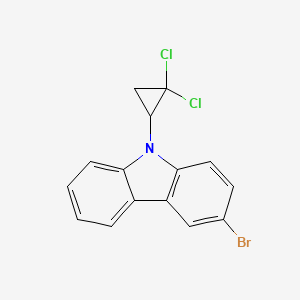
3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole is an organohalogen compound that features a bromine atom and a dichlorocyclopropyl group attached to a carbazole core. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole typically involves the bromination of 9-(2,2-dichlorocyclopropyl)-9H-carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 9-(2,2-dichlorocyclopropyl)-9H-carbazole.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: 9-(2,2-dichlorocyclopropyl)-9H-carbazole derivatives with various functional groups.
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: 9-(2,2-dichlorocyclopropyl)-9H-carbazole.
Scientific Research Applications
3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active carbazole derivatives with anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Utilized in the development of novel polymers and materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole depends on its application. In organic electronics, it acts as a charge transport material, facilitating the movement of electrons or holes. In pharmaceuticals, its biological activity is often related to its ability to intercalate with DNA or inhibit specific enzymes, though detailed pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
9-(2,2-Dichlorocyclopropyl)-9H-carbazole: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-9H-carbazole: Lacks the dichlorocyclopropyl group, affecting its electronic properties and reactivity.
9-(2,2-Dichlorocyclopropyl)-3,6-dibromo-9H-carbazole: Contains additional bromine atoms, increasing its reactivity and potential for further functionalization.
Uniqueness
3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole is unique due to the presence of both a bromine atom and a dichlorocyclopropyl group, which confer distinct electronic properties and reactivity patterns. This makes it a versatile intermediate for various chemical transformations and applications in multiple fields.
Properties
CAS No. |
90279-56-4 |
|---|---|
Molecular Formula |
C15H10BrCl2N |
Molecular Weight |
355.1 g/mol |
IUPAC Name |
3-bromo-9-(2,2-dichlorocyclopropyl)carbazole |
InChI |
InChI=1S/C15H10BrCl2N/c16-9-5-6-13-11(7-9)10-3-1-2-4-12(10)19(13)14-8-15(14,17)18/h1-7,14H,8H2 |
InChI Key |
SIBDVVFTZDKWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


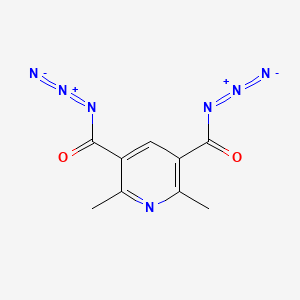
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)
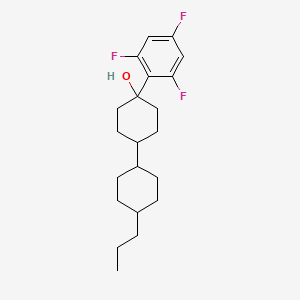
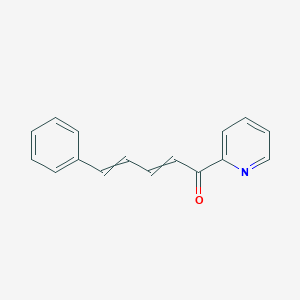
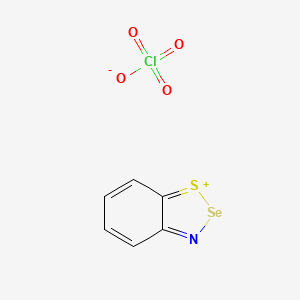
![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14355344.png)
![5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate](/img/structure/B14355348.png)
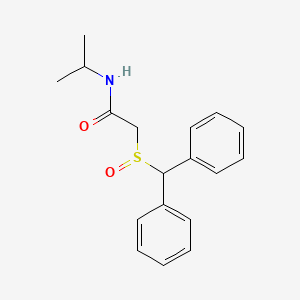
![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)

![5-Fluorotetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-3,5,7-triene](/img/structure/B14355381.png)
![5-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14355390.png)
![N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide](/img/structure/B14355394.png)
![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)
